Inhibitors of Reaginic Passive Cutaneous Anaphylaxis: Research has demonstrated the effectiveness of similar compounds in inhibiting reaginic passive cutaneous anaphylaxis in rats, indicating their potential as anti-allergic agents [].
Treatment of Neoplastic Diseases, Inflammatory Disorders, and Immune System Diseases: Studies have explored the use of structurally related 2,4-pyrimidinediamine compounds for treating various diseases, showcasing their potential as therapeutic agents [, ].
Treatment of Cancer and Immune and Autoimmune Diseases: Research has investigated the use of aryl amides, similar in structure to the compound , as inhibitors of tumor necrosis factor alpha (TNF-α), suggesting their potential in treating inflammatory conditions and certain cancers [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8